molecular formula C6H8BNO3 B1302968 5-Methoxypyridine-3-boronic acid CAS No. 850991-69-4

5-Methoxypyridine-3-boronic acid

Cat. No. B1302968
M. Wt: 152.95 g/mol
InChI Key: ISDFOFZTZUILPE-UHFFFAOYSA-N
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Description

5-Methoxypyridine-3-boronic acid is a chemical compound that is part of a broader class of boronic acids, which are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds via the Suzuki cross-coupling reaction. The methoxy group on the pyridine ring can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of pyridine boronic acid derivatives can be achieved through various methods. For instance, boronic acids and esters can be prepared via regioselective halogen-metal exchange using n-butyllithium followed by quenching with triisopropylborate starting from appropriate dihalopyridines, as described in the synthesis of novel halopyridinylboronic acids and esters . Additionally, the synthesis of 2-ethoxy-3-pyridylboronic acid through a directed ortho-metalation reaction on readily-available 2-ethoxypyridine demonstrates the versatility of boronic acids in the synthesis of highly-functionalized pyridine derivatives .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can significantly influence their reactivity and binding properties. For example, 3-methoxycarbonyl-5-nitrophenyl boronic acid has been shown to bind to diols with high affinity at neutral pH, suggesting that appropriately functionalized electron-deficient boronic acids can play a significant role in diol and carbohydrate recognition . The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular and intermolecular hydrogen bonding, which could be indicative of the structural behavior of similar compounds like 5-methoxypyridine-3-boronic acid .

Chemical Reactions Analysis

Boronic acids are pivotal in various chemical reactions. They can undergo highly regioselective hydroxyalkylations, as seen with boron 4-methoxy-2-furanolates, leading to the formation of 3-acyl-4-O-methyl tetronates . Moreover, the electrophilic activation of unprotected maltols in the presence of boronic acid to synthesize metal-chelating pharmacophores highlights the role of boronic acids in facilitating complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the presence of a methoxy group on the pyridine ring can affect the compound's biochemical potency and cellular penetration, as observed in the study of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives . Additionally, the synthesis of a squaric acid derivative with a 5-amino-2-methoxypyridine moiety has demonstrated the potential for second-order nonlinear optical (NLO) applications, indicating that the physical properties of these compounds can be tailored for specific technological applications .

Scientific Research Applications

  • Catalytic Protodeboronation

    • Field : Organic Synthesis
    • Application : Pinacol boronic esters, such as 5-Methoxypyridine-3-boronic acid, are valuable building blocks in organic synthesis. They are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Method : The process involves a radical approach, paired with a Matteson–CH 2 –homologation .
    • Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Organic Electronics

    • Field : Material Science
    • Application : Derivatives of 5-Methoxypyridine-3-boronic acid may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
  • Molecular Recognition

    • Field : Biochemistry
    • Application : The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems.
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : 5-Methoxypyridine-3-boronic acid can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Synthesis of Boronic Acids

    • Field : Organic Chemistry
    • Application : The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester .
    • Method : The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
    • Results : This method results in the desired boronic acid .
  • Regioselective Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : 5-Methoxypyridine-3-boronic acid can be used in regioselective Suzuki–Miyaura coupling .
  • Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation

    • Field : Organic Chemistry
    • Application : 5-Methoxypyridine-3-boronic acid can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .

Safety And Hazards

5-Methoxypyridine-3-boronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

(5-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDFOFZTZUILPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376727
Record name 5-Methoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyridine-3-boronic acid

CAS RN

850991-69-4
Record name 5-Methoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxypyridine-3-boronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triisopropyl borate (29.3 mL, 128 mmol) was added over 2 min to a solution of 5-methoxy-3-bromopyridine (20.00 g, 106.4 mmol) in toluene (140 mL) and tetrahydrofuran (35 mL) at −40° C. To this solution was added 2.5 M n-BuLi (51.1 mL, 128 mmol) drop-wise over 35 min while maintaining the temperature at −40° C. After the addition was complete, the reaction was stirred an additional 30 min at −40° C. and then was warmed to −15° C. over one hour. Into the reaction was poured 1 N HCl (175 mL), and the mixture was stirred vigorously for 30 minutes. The layers were separated, and the organic washed once with water (15 mL). The aqueous phases were combined and neutralized (to pH 7) with 5 N NaOH, at which point the boronic acid precipitated out. The biphasic mixture was extracted with THF (3×150 mL). The organic phases were combined, dried over sodium sulfate, filtered, and concentrated to yield 15.36 g of 5-methoxy-3-pyridinylboronic acid as a light brown solid (94%).
Quantity
29.3 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
51.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Giraldi, AB Depallens, D Ortiz… - … A European Journal, 2020 - Wiley Online Library
… First, we examined reactions of Fe(OTf) 2 with 5-methoxypyridine-3-boronic acid using the bispyridyloxime ligands L1 and L3. The resulting helicates 1-Fe-a and 3-Fe-a were isolated in …
M Liu, W Fang, S Liu - Bioconjugate Chemistry, 2016 - ACS Publications
… ), diethylenetriaminepentaacetic acid (DTPA), 2-formylfuran-5-boronic acid (5F), furan-3-boronic acid (3F), 6-hydroxylpyridine-2-boronic acid (HP), 5-methoxypyridine-3-boronic acid (…
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
T Pesnot, LM Tedaldi, PG Jambrina, E Rosta… - Organic & …, 2013 - pubs.rsc.org
Derivatives of UMP (uridine monophosphate) with a fluorogenic substituent in position 5 represent a small but unique class of fluorophores, which has found important applications in …
Number of citations: 25 0-pubs-rsc-org.brum.beds.ac.uk

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